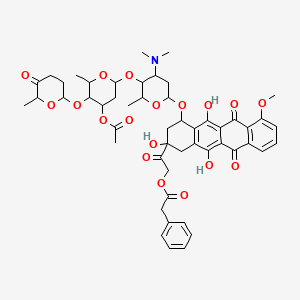
Homospectinomycin dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homospectinomycin dihydrochloride is a derivative of spectinomycin, an aminocyclitol antibiotic produced by the bacterium Streptomyces spectabilis. It is primarily used for its antibacterial properties, particularly against gram-negative bacteria. This compound is known for its effectiveness in treating infections caused by Neisseria gonorrhoeae, the bacterium responsible for gonorrhea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of homospectinomycin dihydrochloride involves the fermentation of Streptomyces spectabilis, followed by isolation and purification processes. The compound is typically obtained as a dihydrochloride salt to enhance its solubility and stability. The synthetic route includes the formation of an inositol ring, which is a characteristic feature of aminocyclitol antibiotics .
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process, scaled up to meet commercial demands. The fermentation broth is subjected to various purification steps, including ion-exchange chromatography and crystallization, to obtain the pure dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Homospectinomycin dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the inositol ring.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various spectinomycin derivatives, each with unique antibacterial properties. These derivatives are often studied for their potential use in treating different bacterial infections .
Scientific Research Applications
Homospectinomycin dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying aminocyclitol antibiotics and their chemical properties.
Biology: The compound is used in cell culture studies to prevent bacterial contamination and to select for resistant bacterial strains.
Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Mechanism of Action
Homospectinomycin dihydrochloride exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the bacteria from producing essential proteins, leading to their death. The compound specifically targets the minor groove of helix-34 of the 16S ribosomal RNA and the RpsE protein .
Comparison with Similar Compounds
Similar Compounds
Spectinomycin: The parent compound, also an aminocyclitol antibiotic, with similar antibacterial properties.
Gentamicin: Another aminoglycoside antibiotic with a broader spectrum of activity.
Kanamycin: An aminoglycoside antibiotic used to treat a variety of bacterial infections
Uniqueness
Homospectinomycin dihydrochloride is unique due to its specific action against gram-negative bacteria and its effectiveness in treating gonorrhea. Unlike other aminoglycosides, it is less likely to cause ototoxicity, making it a safer option for certain patients .
Properties
CAS No. |
119817-77-5 |
|---|---|
Molecular Formula |
C15H28Cl2N2O7 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
(1R,3R,4S,5S,6R,7S,8R,10S,12R)-1,5,7-trihydroxy-12-methyl-4,6-bis(methylamino)-2,9,11-trioxatricyclo[8.5.0.03,8]pentadecan-15-one;dihydrochloride |
InChI |
InChI=1S/C15H26N2O7.2ClH/c1-6-4-5-7(18)15(21)14(22-6)23-13-11(20)8(16-2)10(19)9(17-3)12(13)24-15;;/h6,8-14,16-17,19-21H,4-5H2,1-3H3;2*1H/t6-,8-,9+,10+,11+,12-,13-,14+,15+;;/m1../s1 |
InChI Key |
OBKJTAXRNCQKHH-YKPWEIRLSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.Cl.Cl |
Canonical SMILES |
CC1CCC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



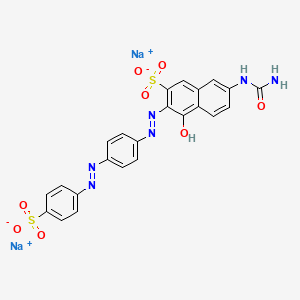
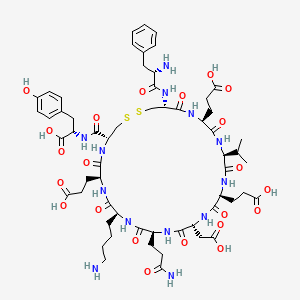
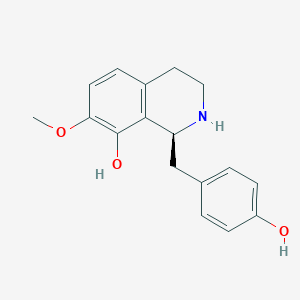

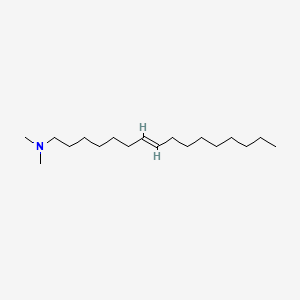
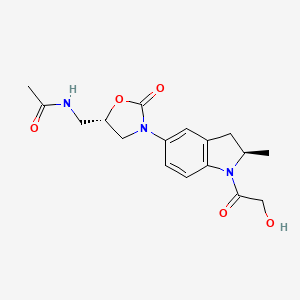
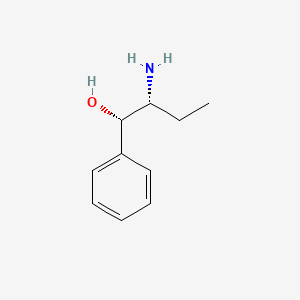
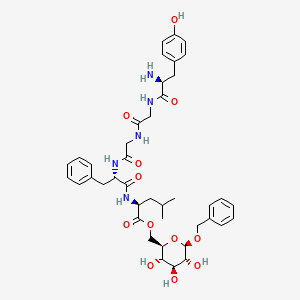
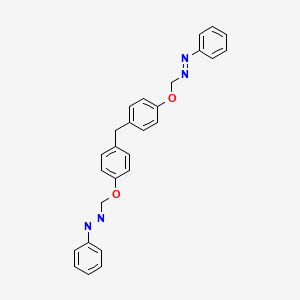

![5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B12780605.png)

